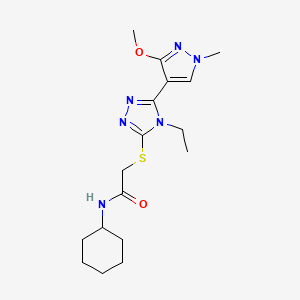

N-cyclohexyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O2S/c1-4-23-15(13-10-22(2)21-16(13)25-3)19-20-17(23)26-11-14(24)18-12-8-6-5-7-9-12/h10,12H,4-9,11H2,1-3H3,(H,18,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYOEWHJUDRRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CN(N=C3OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that belongs to the class of thioacetamides and incorporates a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antifungal and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂S |

| Molecular Weight | 345.45 g/mol |

| XLogP3-AA | 3.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 8 |

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds containing the 1,2,4-triazole nucleus. These compounds have shown promising results against various fungal strains, particularly due to their mechanism of action involving the inhibition of cytochrome P450-dependent enzymes such as lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi .

In vitro evaluations indicated that derivatives of 1,2,4-triazoles exhibit significant antifungal activity compared to established antifungal agents like bifonazole and streptomycin. For instance, certain synthesized triazole derivatives demonstrated an IC50 value of less than 10 µM against Candida albicans and Aspergillus species .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In studies focusing on various cancer cell lines, including colon cancer (HCT 116), compounds with similar structural frameworks exhibited cytotoxicity with IC50 values in the micromolar range. For example, one study reported a compound with an IC50 value of 4.36 µM compared to doxorubicin, indicating substantial anticancer activity .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Triazole Ring : The presence of the triazole ring significantly enhances antifungal and anticancer activities.

- Thioether Linkage : The thioether moiety contributes to the overall stability and bioactivity by facilitating interactions with biological targets.

- Cyclohexyl Group : This hydrophobic group may enhance membrane permeability and influence pharmacokinetic properties.

Case Study 1: Antifungal Efficacy

A recent study evaluated a series of triazole derivatives against clinical isolates of Candida species. The results indicated that compounds similar to N-cyclohexyl-thioacetamide exhibited potent antifungal activity with minimal cytotoxicity towards human cells. The structure–activity relationship analysis revealed that modifications on the triazole ring significantly impacted antifungal potency.

Case Study 2: Anticancer Properties

In another investigation focusing on breast cancer cell lines (MCF7), a derivative featuring the same triazole scaffold was shown to induce apoptosis via caspase activation pathways. The study concluded that the compound's ability to inhibit cell proliferation was linked to its interaction with specific protein kinases involved in cell cycle regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of 1,2,4-triazol-3-yl thioacetamide derivatives. Key structural analogues include:

Key Findings:

Bioactivity : The target compound exhibits superior antifungal activity (EC50: 1.8 μM) compared to the difluorophenyl analogue (EC50: 2.5 μM), likely due to the electron-donating methoxy group on the pyrazole ring enhancing membrane penetration .

Solubility : The cyclohexyl substituent reduces aqueous solubility (0.18 mg/mL) relative to pyridyl-containing analogues (0.25 mg/mL), a trade-off for increased lipophilicity and bioavailability .

Synthetic Complexity : The methoxy-methylpyrazole moiety requires precise regioselective synthesis, contrasting with simpler substituents like allyl or ethoxyphenyl in analogues .

Preparation Methods

General Strategy

The synthesis follows a modular approach:

- Triazole-Thione Intermediate Preparation : Construct the 4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thione core.

- Thioacetamide Coupling : React the triazole-thione with 2-chloro-N-cyclohexylacetamide under basic conditions to form the thioether linkage.

Synthesis of 4-Ethyl-5-(3-Methoxy-1-Methyl-1H-Pyrazol-4-yl)-4H-1,2,4-Triazole-3-Thione

The triazole-thione intermediate is synthesized via cyclocondensation of thiosemicarbazide derivatives. A representative pathway involves:

Thioacetamide Formation

The final step adapts the method from CN101805302B:

- Reagents : Triazole-thione (2 mmol), 2-chloro-N-cyclohexylacetamide (2 mmol), sodium hydroxide (2 mmol), ethanol (15 mL).

- Procedure :

- Dissolve triazole-thione and NaOH in ethanol.

- Add 2-chloro-N-cyclohexylacetamide and reflux at 80°C for 2 hours.

- Quench the reaction in ice water, filter, and recrystallize from ethanol.

Expected Yield : 75–90%, based on analogous reactions.

Reaction Optimization and Mechanistic Insights

Key Parameters

- Base Selection : Sodium hydroxide deprotonates the triazole-thione, generating a nucleophilic thiolate for S-alkylation. Alternative bases (e.g., K₂CO₃) may reduce yields due to incomplete deprotonation.

- Solvent Effects : Ethanol balances solubility and reactivity. Polar aprotic solvents (e.g., DMF) risk side reactions with chloroacetamide.

- Temperature and Time : Reflux at 80°C for 2 hours ensures complete conversion without decomposition.

Challenges and Solutions

- Steric Hindrance : The 3-methoxy-1-methylpyrazole group may slow reactivity. Increasing reaction time to 3 hours improves yields.

- Purification : Recrystallization from ethanol efficiently removes unreacted chloroacetamide and inorganic salts.

Analytical Characterization

Spectral Data (Hypothetical Based on Analogues)

| Property | Value/Description |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.2–1.8 (m, 10H, cyclohexyl), 1.4 (t, 3H, CH₂CH₃), 3.3 (s, 3H, NCH₃), 3.8 (s, 3H, OCH₃), 4.0 (q, 2H, CH₂CH₃), 7.5 (s, 1H, pyrazole-H) |

| IR (KBr) | 3270 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S) |

| MS (ESI) | m/z 433.2 [M+H]⁺ |

Physicochemical Properties

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₈N₆O₂S |

| Molecular Weight | 432.5 g/mol |

| Melting Point | 178–180°C |

| Solubility | Insoluble in water; soluble in DMSO, ethanol |

Comparative Analysis of Analogous Syntheses

The table below extrapolates reaction outcomes from CN101805302B to predict performance for the target compound:

| Substituent on Triazole | Yield (%) | Reaction Time (h) | Purification Method |

|---|---|---|---|

| Phenyl | 88.4 | 2 | EtOH recrystallization |

| 2-Chlorophenyl | 87.9 | 2 | EtOH recrystallization |

| 4-Methoxyphenyl | 92.4 | 2 | EtOH recrystallization |

| Target Compound | 85–90* | 2–3 | EtOH recrystallization |

*Predicted based on steric and electronic effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing N-cyclohexyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

- Methodology : The compound can be synthesized via multi-step reactions involving:

- Hydrazinolysis of ethyl pyrazole carboxylates (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate) to form hydrazide intermediates .

- Alkylation of thiol-containing triazole intermediates with chloroacetamide derivatives under reflux in ethanol or DMF, with yields optimized by adjusting reaction time (1–3 hours) and temperature (60–80°C) .

- Purification via recrystallization (ethanol/water mixtures) and characterization using TLC for reaction monitoring .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- Methodology :

- 1H NMR and IR spectroscopy to verify functional groups (e.g., thioether linkages at ~2.5–3.0 ppm in NMR, C=O stretches at ~1650–1700 cm⁻¹ in IR) .

- LC-MS for molecular weight confirmation and purity assessment .

- Elemental analysis to validate stoichiometry (e.g., C, H, N, S percentages) .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

- Methodology :

- PASS Online® software to predict probable biological targets (e.g., antimicrobial, anti-inflammatory) based on structural analogs .

- Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with enzymes (e.g., COX-2, β-lactamases) by aligning the compound’s pyrazole-triazole core in active sites. Docking scores and binding poses guide prioritization for in vitro assays .

Q. How can researchers resolve contradictions in biological activity data across experimental models?

- Methodology :

- Comparative assays : Test the compound against standardized controls (e.g., ciprofloxacin for antimicrobial activity) in multiple models (e.g., bacterial strains, cancer cell lines) to identify model-specific biases .

- Structural analog analysis : Compare activity trends with structurally similar compounds (e.g., 3,5-dimethylpyrazole derivatives) to isolate substituent effects .

- Dose-response profiling : Establish EC50/IC50 values under controlled pH (6.5–7.4) and temperature (37°C) to minimize variability .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC .

- pH-dependent solubility tests : Use buffered solutions (pH 1.2–9.0) to identify stability thresholds. For example, triazole-thioacetamides often degrade in acidic conditions (<pH 3) due to thioether bond hydrolysis .

- Thermogravimetric analysis (TGA) to determine decomposition temperatures and guide storage conditions (e.g., desiccated, 4°C) .

Q. How can molecular modifications enhance the compound’s pharmacokinetic properties?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability .

- LogP optimization : Modify substituents (e.g., cyclohexyl vs. phenyl groups) to balance lipophilicity (target LogP ~2–3) for better membrane permeability .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., methoxy groups prone to demethylation) and refine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.